N-Benzyl-N-ethyl-2-(piperidin-4-yl)ethanamine dihydrochloride
Description
Properties
IUPAC Name |
N-benzyl-N-ethyl-2-piperidin-4-ylethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2.2ClH/c1-2-18(14-16-6-4-3-5-7-16)13-10-15-8-11-17-12-9-15;;/h3-7,15,17H,2,8-14H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMTUVRGPLHAJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCC1CCNCC1)CC2=CC=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-ethyl-2-(piperidin-4-yl)ethanamine dihydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the alkylation of piperidine with benzyl chloride, followed by the introduction of an ethyl group through a nucleophilic substitution reaction. The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound is carried out in large-scale reactors under controlled conditions. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-ethyl-2-(piperidin-4-yl)ethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary or primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the benzyl or ethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or primary amines.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₆H₂₆N₂·2HCl
- Molecular Weight : 306.31 g/mol
- CAS Number : 1220033-13-5
The compound features a benzyl group, an ethyl group, and a piperidinyl moiety, contributing to its biological activities and interactions with various receptors.
Medicinal Chemistry
N-Benzyl-N-ethyl-2-(piperidin-4-yl)ethanamine dihydrochloride is primarily explored for its potential therapeutic effects in the central nervous system (CNS). Research indicates that it may serve as a precursor for developing novel antidepressants and anticonvulsants due to its interaction with neurotransmitter systems.
Antidepressant Potential :
Studies have shown that modifications in the structure of this compound can enhance its binding affinity to serotonin receptors, suggesting pathways for creating new antidepressants. Its ability to modulate serotonin activity is particularly noteworthy for treating mood disorders.
Anticonvulsant Activity :
Research has demonstrated that this compound exhibits anticonvulsant properties, potentially useful in treating epilepsy. The mechanism involves modulation of neurotransmitter release and receptor activity, which can stabilize neuronal excitability.
Cancer Research
Recent investigations into the anticancer properties of piperidine derivatives have highlighted the cytotoxic effects of this compound against various cancer cell lines. The compound has been observed to induce apoptosis and inhibit tumor growth through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer Study 1 | HeLa | 15 | Induction of apoptosis |
| Anticancer Study 2 | MCF-7 | 20 | Inhibition of cell proliferation |
Neuropharmacology
The compound's interaction with various neurotransmitter receptors positions it as a valuable tool in neuropharmacological research. It has been utilized in receptor binding assays to elucidate the roles of specific neurotransmitters in neurological disorders .
Case Study 1: Antidepressant Activity
A study assessing the antidepressant potential of modified piperidine derivatives found that this compound showed significant activity in rodent models, with alterations in serotonin receptor binding correlating with behavioral improvements.
Case Study 2: Cytotoxicity Against Cancer Cells
In vitro studies demonstrated that this compound exhibited selective cytotoxicity against breast cancer cells (MCF-7), with an IC50 value indicating effective inhibition of cell growth. The underlying mechanism was linked to increased apoptosis rates and disruption of the cell cycle.
Mechanism of Action
The mechanism of action of N-Benzyl-N-ethyl-2-(piperidin-4-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The following table compares key structural and functional differences between N-Benzyl-N-ethyl-2-(piperidin-4-yl)ethanamine dihydrochloride and its analogs:
Pharmacological and Functional Insights
- Antimicrobial Activity: Schiff base derivatives of 2-(piperidin-4-yl)ethanamine (e.g., L1–L3 in ) exhibit antimicrobial activity against Gram-positive bacteria, with IC₅₀ values comparable to gentamicin.
- Antilipase Activity : Molecular docking studies on related piperidine derivatives () suggest that bulky N-substituents (e.g., benzyl, ethyl) inhibit pancreatic lipase by occupying hydrophobic pockets. The dihydrochloride salt may improve aqueous solubility, enhancing bioavailability .
- CNS Targeting : Fluorinated analogs like N-(4-Fluorobenzyl)-2-(piperidin-4-yl)acetamide () show affinity for CNS receptors due to fluorobenzyl’s ability to cross the blood-brain barrier. The ethyl group in the target compound could modulate selectivity for specific neurotransmitter systems .
Biological Activity
Overview
N-Benzyl-N-ethyl-2-(piperidin-4-yl)ethanamine dihydrochloride is a compound with significant biological activity, particularly in the fields of neuropharmacology and medicinal chemistry. Its structure features a benzyl group, an ethyl group, and a piperidinyl moiety, which contribute to its interactions with various biological targets. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C₁₆H₂₆N₂·2HCl
- Molecular Weight : 306.31 g/mol
- CAS Number : 1220033-13-5
This compound exerts its biological effects primarily through interactions with neurotransmitter systems. It has been shown to modulate the activity of several receptors, including:
- Dopamine Receptors : The compound displays affinity for dopamine receptors, potentially influencing dopaminergic signaling pathways.
- Serotonin Receptors : It interacts with serotonin receptors, which may contribute to its psychoactive properties.
- Adrenergic Receptors : The compound has been noted for its selectivity towards alpha and beta adrenergic receptors, impacting cardiovascular and central nervous system functions .
Neuropharmacological Effects
Research indicates that this compound can influence various neurological conditions:
- Anticonvulsant Activity : Studies have highlighted its potential as an anticonvulsant agent. For instance, derivatives of benzyl-piperidine compounds have shown significant efficacy in models of maximal electroshock seizure (MES), suggesting that this compound could be a candidate for further development in epilepsy treatment .
Antidepressant Potential
The compound's interaction with serotonin receptors suggests potential antidepressant properties. Modifications in structure have been shown to enhance binding affinity and selectivity for serotonin receptor subtypes, indicating a pathway for developing new antidepressants .
Anticancer Properties
Recent studies have explored the anticancer potential of piperidine derivatives, including this compound. These compounds have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Case Studies and Research Findings
- Anticonvulsant Efficacy :
- Antidepressant Activity :
- Cytotoxicity Against Cancer Cells :
Q & A
Q. What are the recommended synthetic routes for N-Benzyl-N-ethyl-2-(piperidin-4-yl)ethanamine dihydrochloride?
The compound can be synthesized via reductive amination using sodium triacetoxylborohydride (STAB) in dichloroethane, followed by propionyl chloride treatment under basic conditions to introduce the ethyl group. Post-synthesis, debenzylation with 1-chloroethyl chloroformate and methanol reflux yields the final product. Trituration with diethyl ether is recommended for purification .
Q. How should researchers characterize the purity and structural integrity of this compound?
Key methods include:
- UV-Vis Spectroscopy : Confirm λmax at 255 nm (consistent with aromatic/amine moieties) .
- NMR and Mass Spectrometry : Validate molecular structure (e.g., benzyl/piperidine protons in -NMR, molecular ion peak matching CHN) .
- HPLC : Assess purity (≥98% as per supplier specifications) .
Q. What storage conditions ensure long-term stability?
Store as a crystalline solid at -20°C in airtight, light-protected containers. Stability data indicate integrity for ≥5 years under these conditions .
Q. What safety protocols are critical during handling?
Use PPE (gloves, goggles), avoid inhalation/contact, and work in a fume hood. Refer to Safety Data Sheets (SDS) for hydrochloride salt handling, including emergency measures for skin/eye exposure .
Advanced Research Questions
Q. How can structural modifications of the piperidine ring influence pharmacological activity?
Advanced synthesis involves:
- Boc Protection : Introduce substituents (e.g., anilido groups) via iodo compounds in acetone with KCO, followed by Boc-deprotection .
- Analog Screening : Test derivatives for receptor binding affinity (e.g., opioid receptors due to structural similarity to morphine analogs) .
Q. What methodologies resolve contradictions in spectroscopic or bioactivity data?
Q. How can researchers optimize purification for scale-up?
Employ membrane-based separation (e.g., nanofiltration) to isolate intermediates, followed by recrystallization in ethanol/water mixtures. Monitor particle size distribution via dynamic light scattering (DLS) to ensure consistency .
Q. What frameworks guide hypothesis-driven research on this compound?
Link studies to:
- Opioid Receptor Theory : Investigate μ-/κ-opioid receptor modulation due to structural analogs like despropionyl fentanyl .
- SAR Principles : Systematically vary substituents (e.g., benzyl vs. p-methoxybenzyl groups) to map bioactivity trends .
Methodological Considerations
Q. How should researchers design experiments to assess stability under varying pH?
Conduct accelerated degradation studies (e.g., 40°C/75% RH for 6 months) with LC-MS monitoring. Compare hydrolysis rates in acidic (pH 3) vs. alkaline (pH 9) buffers to identify degradation pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
